Diepoxycholesterol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H42O3 |
|---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-(2,5-dioxabicyclo[2.1.0]pentan-4-yl)pentan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H42O3/c1-17(5-4-12-27-16-29-24(27)30-27)21-8-9-22-20-7-6-18-15-19(28)10-13-25(18,2)23(20)11-14-26(21,22)3/h6,17,19-24,28H,4-5,7-16H2,1-3H3/t17-,19+,20+,21-,22+,23+,24?,25+,26-,27?/m1/s1 |
InChI Key |
DQDAWGQNEFIMLJ-JKKSSRGPSA-N |
Isomeric SMILES |
C[C@H](CCCC12COC1O2)[C@H]3CC[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C |
Canonical SMILES |
CC(CCCC12COC1O2)C3CCC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C |
Origin of Product |
United States |
Biochemical Origin and Biosynthesis of Diepoxycholesterol
Enzymatic Pathways and Cellular Mechanisms Leading to 24(S),25-Epoxycholesterol Formation
The biosynthesis of 24(S),25-epoxycholesterol does not occur through the direct epoxidation of a mature cholesterol molecule. Instead, its formation is intricately woven into the cholesterol biosynthetic pathway itself, specifically through a shunt in the mevalonate (B85504) pathway. news-medical.netnih.gov This alternative route allows for the synthesis of 24(S),25-epoxycholesterol alongside cholesterol in any cell capable of cholesterol synthesis. nih.gov
The key enzymatic step that initiates this shunt involves the enzyme squalene (B77637) epoxidase (SQLE) . researchgate.net In the primary pathway to cholesterol, SQLE catalyzes the mono-epoxidation of squalene to form 2,3-oxidosqualene. nih.gov However, to produce the precursor for 24(S),25-epoxycholesterol, SQLE introduces a second epoxide group into the squalene molecule, resulting in squalene-2,3(S);22(S),23-dioxide , also known as diepoxysqualene. researchgate.net
Following its formation, this diepoxidated squalene is then cyclized by the enzyme lanosterol (B1674476) synthase (LSS) to form 24(S),25-epoxylanosterol . news-medical.net This molecule then proceeds through a series of enzymatic reactions that parallel the main cholesterol biosynthesis pathway, ultimately yielding 24(S),25-epoxycholesterol. researchgate.net This entire process occurs within the endoplasmic reticulum of the cell. nih.gov
Identification of Precursors and Intermediate Metabolites in 24(S),25-Epoxycholesterol Biotransformation
The biotransformation pathway to 24(S),25-epoxycholesterol is characterized by a series of specific precursors and intermediate metabolites, originating from the diepoxidation of squalene.
The primary precursor molecule that diverts from the main cholesterol synthesis pathway is squalene-2,3(S);22(S),23-dioxide . This diepoxide is the key intermediate that commits the pathway to the formation of 24(S),25-epoxycholesterol. researchgate.net
Subsequent to its cyclization by lanosterol synthase, 24(S),25-epoxylanosterol serves as the first sterol intermediate in this specific shunt. news-medical.net This molecule then undergoes further metabolic steps that mirror the conversion of lanosterol to cholesterol, although the precise enzymatic players for each step in this parallel pathway are a subject of ongoing research.
It is important to note that 24(S),25-epoxycholesterol itself is a precursor for further metabolism. The enzyme oxysterol 7α-hydroxylase (CYP7B1) has been identified as important for the subsequent metabolism of the 24(S),25-epoxide. researchgate.net
Regulatory Aspects of Endogenous 24(S),25-Epoxycholesterol Synthesis
A primary mechanism of this regulation involves the Sterol Regulatory Element-Binding Proteins (SREBPs) . SREBPs are transcription factors that control the expression of genes involved in cholesterol synthesis. sigmaaldrich.com When cellular cholesterol levels are high, the activation of SREBPs is suppressed, leading to a downregulation of cholesterol biosynthetic enzymes, including those required for the synthesis of 24(S),25-epoxycholesterol. news-medical.netsigmaaldrich.com Conversely, when cholesterol levels are low, SREBP activation is increased, leading to an upregulation of the synthetic pathway. sigmaaldrich.com
Furthermore, 24(S),25-epoxycholesterol itself acts as a regulatory molecule. It is a natural ligand for the Liver X Receptors (LXRs) , which are nuclear receptors that play a critical role in cholesterol homeostasis. researchgate.net Activation of LXRs by 24(S),25-epoxycholesterol induces the expression of genes involved in cholesterol efflux, thereby promoting the removal of excess cholesterol from cells. news-medical.net This dual role in both being regulated by and participating in the regulation of cholesterol levels highlights the integral function of 24(S),25-epoxycholesterol in maintaining cellular lipid balance.
Molecular and Cellular Mechanisms of Diepoxycholesterol Action
Diepoxycholesterol as a Ligand for Nuclear Receptors
This compound is recognized as a natural ligand for the Liver X Receptors (LXRs), which are key transcription factors in maintaining cholesterol homeostasis. nih.gov LXRs function as "cholesterol sensors" within the cell, and their activation by ligands like this compound initiates a cascade of transcriptional events aimed at managing cellular cholesterol levels. nih.gov
Specificity and Selectivity for Liver X Receptor (LXR) Isoforms (e.g., LXRα)
The Liver X Receptor family consists of two main isoforms, LXRα (NR1H3) and LXRβ (NR1H2). oup.com LXRα is predominantly expressed in the liver, intestines, adipose tissue, and macrophages, while LXRβ has a more ubiquitous expression pattern. oup.com this compound, specifically 5α,6α-epoxycholesterol (5,6-EC), has been identified as a modulator of both LXRα and LXRβ. nih.gov
Biochemical assays have demonstrated that 5,6-EC can induce the recruitment of cofactor peptides to both LXRα and LXRβ. researchgate.net Interestingly, while it shows potent binding to LXRα in radiolabeled ligand displacement assays, it does not exhibit the same displacement activity with LXRβ, suggesting differential binding kinetics between the two isoforms. researchgate.net Despite this, its ability to modulate the expression of LXR-responsive genes in various cell types confirms its role as a bona fide ligand for both LXRα and LXRβ. researchgate.net The selectivity of LXR ligands can have significant physiological consequences. For instance, the lipogenic activities of LXRs are primarily mediated by LXRα in the liver. nih.gov Therefore, ligands that show selectivity for LXRβ are of therapeutic interest as they may offer beneficial effects, such as reducing atherosclerosis, with fewer side effects like hypertriglyceridemia. nih.govnih.gov
Quantitative Characterization of Receptor Binding and Activation Dynamics
The interaction between this compound and LXR isoforms has been quantitatively assessed through various biochemical and cellular assays. For 5α,6α-epoxycholesterol (5,6-EC), a radiolabeled ligand displacement assay revealed a high binding affinity to LXRα, with an EC₅₀ value of 76 nM, making it one of the most potent known natural LXRα ligands. nih.govresearchgate.net In a multiplexed LXR-cofactor peptide interaction assay, 5,6-EC was shown to induce the recruitment of cofactor peptides to both LXRα and LXRβ with an EC₅₀ of approximately 2 μM. nih.govresearchgate.net
The activation of LXRs by ligands is a dose-dependent process. nih.gov The binding of a ligand like this compound to the LXR ligand-binding domain (LBD) induces a conformational change in the receptor. This altered conformation facilitates the dissociation of corepressor complexes and the recruitment of coactivator proteins, which are essential for initiating the transcription of target genes. spandidos-publications.com The efficacy and potency of different ligands can vary, leading to distinct patterns of gene expression. For example, synthetic LXR agonists like T0901317 and GW3965 have been shown to have slightly different efficacies in activating LXRα and LXRβ. mdpi.com
Transcriptional Regulation Mediated by this compound-Activated LXRs
The binding of the this compound-activated LXR-RXR heterodimer to LXREs initiates a series of events that ultimately leads to changes in gene expression. In the absence of an agonist, the LXR-RXR heterodimer is often associated with corepressor proteins like SMRT and N-CoR, which silence gene transcription. oup.comspandidos-publications.com
Upon ligand binding, a conformational change in the LXR component of the heterodimer leads to the dismissal of corepressors and the recruitment of coactivator complexes. spandidos-publications.com These coactivators, which include proteins like CBP/p300, SRC-1, and PGC-1α, possess enzymatic activities (e.g., histone acetyltransferase activity) that modify chromatin structure, making the DNA more accessible to the transcriptional machinery. oup.com This leads to the initiation of transcription and the synthesis of messenger RNA (mRNA) from the target genes.
Modulatory Role in Coregulator Recruitment and Dissociation (e.g., Coactivators, Corepressors)
The genomic actions of cholesterol derivatives are often mediated through the regulation of transcription factors and nuclear receptors, whose activity is governed by the binding of coactivators and the release of corepressors. While direct studies on this compound's influence on coregulator complexes are not detailed, the pathways influenced by the metabolism of related epoxides offer a clear mechanism.
The activity of key transcription factors, such as Sterol Regulatory Element-Binding Proteins (SREBPs), is attenuated when soluble epoxide hydrolase (sEH) is inhibited or deleted. nih.gov SREBPs are critical regulators of genes involved in cholesterol and fatty acid synthesis. nih.govresearchgate.net The activation of such transcription factors is a critical control point in gene expression. In a general mechanism for nuclear receptors and many transcription factors, the transition from a repressive to an active state involves a ligand- or signal-induced conformational change. This change facilitates the dissociation of a corepressor complex, which often includes histone deacetylases (HDACs), and promotes the recruitment of a coactivator complex, which typically contains histone acetyltransferases (HATs). nih.gov This exchange of coregulator complexes remodels chromatin, making gene promoters accessible to the transcriptional machinery. nih.gov Therefore, by influencing the activity of master regulators like SREBPs, the metabolic pathway of cholesterol epoxides indirectly modulates the recruitment and dissociation of these essential coregulator complexes, thereby controlling transcriptional outcomes.
Elucidation of Downstream Gene Regulatory Networks and Target Gene Expression
Research into the effects of soluble epoxide hydrolase (sEH), the enzyme that metabolizes cholesterol epoxides, has elucidated a significant gene regulatory network controlling lipid homeostasis. Inhibition or genetic deletion of sEH leads to an accumulation of its substrates, such as epoxyeicosatrienoic acids (EETs) and 12,13-epoxyoctadecenoic acid, which in turn triggers specific signaling cascades. nih.govnih.gov
A primary pathway involves the activation of AMP-activated protein kinase (AMPK). nih.govresearchgate.net Activated AMPK subsequently inhibits the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), which are master transcription factors for lipid metabolism. nih.govfrontiersin.org The attenuation of SREBP activity results in the decreased expression of numerous downstream target genes crucial for cholesterol and fatty acid synthesis. nih.govresearchgate.net This regulatory axis demonstrates how the metabolic status of cholesterol epoxides is translated into a comprehensive genomic response to maintain cellular lipid balance.
Table 1: Gene Regulatory Network Influenced by Soluble Epoxide Hydrolase (sEH) Activity This interactive table details the downstream effects on gene expression following the inhibition of sEH and the subsequent attenuation of SREBP activation.
| Regulated Pathway | Key Signaling Mediator | Downstream Target Gene | Observed Effect on Expression | Reference |
|---|---|---|---|---|
| Cholesterol Homeostasis | SREBP | HMG CoA reductase | Decreased | nih.govresearchgate.netfrontiersin.org |
| Lipid Metabolism | SREBP | Fatty acid synthase | Decreased | nih.govfrontiersin.org |
Investigation of Non-Genomic Actions and Membrane-Associated Interactions of this compound
Beyond influencing gene transcription, cholesterol derivatives participate in rapid, non-genomic signaling events, often initiated at the cell membrane or through protein-protein interactions in the cytoplasm. Cholesterol epoxides are oxidation products of cholesterol and are found within cellular membranes. nih.govnih.gov Their metabolism by epoxide hydrolases, such as cholesterol epoxide hydrolase (ChEH) and the soluble epoxide hydrolase (sEH), converts them into diols like cholestane-3β,5α,6β-triol. nih.govnih.gov
The non-genomic actions are well-documented in the context of sEH's role in regulating endothelial nitric oxide synthase (eNOS), a key enzyme in cardiovascular homeostasis. frontiersin.orgresearchgate.net The sEH enzyme possesses a phosphatase domain that negatively regulates eNOS activity. nih.govuni.lu Studies have shown that sEH and eNOS can form a protein complex within the cell. nih.govuni.lu The phosphatase activity of sEH can dephosphorylate eNOS, reducing its production of the signaling molecule nitric oxide (NO). frontiersin.orgnih.gov Conversely, inhibition of sEH's phosphatase activity enhances eNOS phosphorylation and subsequent NO production. nih.govuni.lu These rapid, phosphorylation-dependent events are independent of gene transcription and represent a significant non-genomic mechanism through which the sEH pathway, and by extension the metabolism of its substrates, can exert physiological control. nih.govkarger.com
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| 12,13-epoxyoctadecenoic acid |
| Cholestane-3β,5α,6β-triol |
| Cholesterol |
| Cholesterol 5α,6α-epoxide |
| This compound |
| Epoxyeicosatrienoic acids (EETs) |
| Fatty Acids |
| HMG CoA reductase |
| LDL receptor |
Biological Roles and Physiological Implications in Preclinical Research Models
Role in Cellular Cholesterol Homeostasis and Lipid Metabolism Modulation
Cholesterol-5,6-epoxides are recognized as non-genomic regulators of cholesterol homeostasis. chemicalbook.comsigmaaldrich.comsigmaaldrich.com They are enzymatically formed from cholesterol and serve as important intermediates in metabolic pathways, including the biosynthesis of bile acids, which are crucial for the digestion and absorption of dietary fats. medchemexpress.com The metabolism of these epoxides is a critical control point in cellular lipid balance, managed by enzymes such as cholesterol-5,6-epoxide hydrolase (ChEH). nih.govnih.gov
Cholesterol-5,6-epoxides play a role in modulating the pathways that remove excess cholesterol from cells, a process vital for preventing conditions like atherosclerosis. They exert this influence by interacting with Liver X receptors (LXRs), which are nuclear receptors that control the expression of genes involved in cholesterol transport. chemicalbook.comsigmaaldrich.com
Specifically, 5,6α-EC has been identified as a direct modulator of LXR. nih.gov The sulfated form of this epoxide, 3β-sulfate of 5,6α-EC, acts as an antagonist to the LXR signaling pathway. nih.gov By modulating LXR activity, these epoxides can influence the expression of key cholesterol efflux transporters, including ATP-binding cassette transporter A1 (ABCA1) and Apolipoprotein E (ApoE). nih.govvu.edu.au ABCA1 is essential for transferring cellular cholesterol to lipid-poor apolipoproteins, initiating the formation of high-density lipoprotein (HDL) particles, a critical step in reverse cholesterol transport. psu.edunih.gov In preclinical models, the expression of ABCA1 and ApoE in macrophages is critical for preventing lipid accumulation and foam cell formation. psu.edu
The metabolism of cholesterol-5,6-epoxides is a key aspect of their impact on cellular lipid dynamics. These epoxides are substrates for several enzymes that channel them into different metabolic fates. The enzyme cholesterol-5,6-epoxide hydrolase (ChEH) converts them to cholestane-3β,5α,6β-triol (CT), a further metabolic intermediate. nih.govresearchgate.net
Furthermore, cholesterol-5,6-epoxides can be esterified by acyl-coA:cholesterol acyl transferases (ACATs) or sulfated by cholesterol sulfotransferase (SULT2B1b), processes that affect their transport and signaling functions. nih.gov These enzymatic modifications represent pathways for intracellular lipid transport and transformation, highlighting the role of cholesterol epoxides as central nodes in the complex network of lipid metabolism. nih.govnih.gov The balance between these metabolic pathways can determine the ultimate biological effect of the epoxides within the cell.
Interactive Table: Enzymes in Cholesterol-5,6-Epoxide Metabolism
| Enzyme | Abbreviation | Substrate(s) | Product(s) | Function/Role |
| Cholesterol-5,6-Epoxide Hydrolase | ChEH | 5,6α-EC, 5,6β-EC | Cholestane-3β,5α,6β-triol (CT) | Hydrolyzes epoxides; a key metabolic checkpoint. nih.govnih.gov |
| Acyl-CoA:Cholesterol Acyltransferases | ACAT1/2 | 5,6α-EC, 5,6β-EC | Fatty acyl-cholesteryl epoxides | Esterifies epoxides for storage/transport. nih.gov |
| Cholesterol Sulfotransferase | SULT2B1b | 5,6α-EC, 5,6β-EC | 3β-sulfate of 5,6-EC | Sulfates epoxides, modulating LXR signaling. nih.gov |
| Dendrogenin Synthase | DDSase | 5,6α-EC | Dendrogenin A (DDA) | Conjugation reaction leading to a tumor suppressor. crct-inserm.fr |
Modulation of Inflammatory and Immune Responses in Research Systems
While the broader class of oxysterols is known for significant immunomodulatory activity, specific research on the direct role of cholesterol-5,6-epoxides in inflammation and immunity is still emerging. nih.gov However, their metabolic products and regulatory interactions suggest a clear potential for influencing immune responses.
The influence of cholesterol-5,6-epoxides on immune cells is an area of active investigation. Preliminary data suggest that Dendrogenin A (DDA), a metabolite derived from 5,6α-EC, could play a role in the immune surveillance of tissues. researchgate.net Macrophages are central to both innate immunity and the initiation of adaptive immune responses, often through antigen presentation to T-cells. nih.govyoutube.com Helper T-cells, in turn, can activate macrophages and B-cells to mount a targeted defense. youtube.comyoutube.com Given that cholesterol metabolism is intricately linked to immune cell function, the modulation of this metabolism by cholesterol epoxides likely has downstream consequences for the activation, differentiation, and function of cells like macrophages and T-cells. nih.gov
Direct evidence for anti-inflammatory mechanisms of cholesterol-5,6-epoxides is limited in the current research landscape. However, their interaction with the LXR pathway provides a plausible mechanism. LXR activation in macrophages is known to suppress inflammatory responses mediated by Toll-like receptors (TLRs). nih.gov By modulating LXR, cholesterol epoxides could potentially temper the production of pro-inflammatory cytokines. Additionally, the metabolism of 5,6α-EC by glutathione (B108866) transferase suggests a link to cellular anti-oxidant defenses, which are critical for controlling inflammation. nih.gov
Involvement in Cellular Proliferation, Differentiation, and Apoptosis Pathways
The most extensively documented role for cholesterol-5,6-epoxides in preclinical models is their profound impact on cell fate, including proliferation, differentiation, and programmed cell death (apoptosis). nih.govnih.gov These molecules have demonstrated significant anti-tumor activity in various cancer cell lines, often by inducing a form of cell death termed oxiapoptophagy, which involves concomitant oxidative stress, apoptosis, and autophagy. mdpi.com
Research has shown that both 5,6α-EC and 5,6β-EC can reduce the viability of human myeloma cells and primary malignant plasma cells from patients. mdpi.com This cytotoxic effect is mediated through the induction of apoptosis, characterized by the activation of the mitochondrial intrinsic pathway and executioner caspases 3 and 7. mdpi.comsigmaaldrich.com In breast cancer cell models, the accumulation of cholesterol epoxides following treatment with certain drugs has been linked to the induction of both apoptosis and cellular differentiation. nih.govnih.gov
Interestingly, the metabolic fate of these epoxides can lead to opposing biological outcomes. Hydration by the enzyme ChEH can lead to the formation of oncosterone, a carcinogenic compound, suggesting a pro-proliferative pathway. nih.govcrct-inserm.fr Conversely, enzymatic conjugation of 5,6α-EC can produce Dendrogenin A, a metabolite with tumor suppressor activities that can inhibit proliferation. crct-inserm.fr This dual potential underscores the critical role of metabolic regulation in determining whether these cholesterol derivatives promote or inhibit cell growth and survival.
Interactive Table: Effects of Cholesterol-5,6-Epoxides on Cancer Cells
| Compound | Cell Line | Cell Type | Key Findings | Mechanism of Action |
| 5,6α-EC & 5,6β-EC | JJN3, U266 | Human Myeloma | Reduced cell viability; induced apoptosis. mdpi.com | Induction of oxidative stress; activation of caspase-3/7. mdpi.com |
| 5,6α-EC & 5,6β-EC | CD138+ Primary Cells | Patient Myeloma Cells | Strongly reduced cell viability. mdpi.com | Induction of apoptosis. mdpi.com |
| 5,6β-EC | U937 | Promonocytic Leukemia | Cytotoxic effects. mdpi.com | Not specified in detail. |
| Accumulated CEs | MCF-7 | Breast Cancer | Induced apoptosis and differentiation. nih.govnih.gov | Accumulation of sterol autoxidation products. nih.govnih.gov |
Contributions to Disease Pathophysiology in In Vitro and In Vivo Experimental Models
Building on their fundamental biological roles, cholesterol epoxides have been investigated for their contributions to various disease states in experimental models, notably in atherosclerosis and cancer.
Atherosclerosis is a chronic inflammatory disease of the arteries, fundamentally linked to cholesterol metabolism and transport. nih.govnih.gov Oxysterols, including cholesterol epoxides, are thought to play a role in promoting atherogenesis, largely due to their cytotoxic effects on vascular wall cells like endothelial cells and smooth muscle cells. sigmaaldrich.comnih.gov The oxidation of low-density lipoprotein (LDL) is a key initiating event in the development of atherosclerotic plaques. nih.gov
Cholesterol 5α,6α-epoxide has been specifically implicated in atherosclerosis. chemicalbook.com The induction of apoptosis in endothelial cells by cholesterol oxides is a critical finding, as endothelial injury is a primary step in the formation of atherosclerotic lesions. nih.gov However, the direct role of these lipid epoxides within the complex network of atherosclerosis is described as convoluted and at times contradictory. nih.gov While the cytotoxic potential of cholesterol epoxides on relevant vascular cells is established in vitro, comprehensive studies detailing their specific actions in widely-used in vivo preclinical atherosclerosis models, such as Apolipoprotein E-deficient (ApoE-/-) mice, are not extensively detailed in the reviewed literature. nih.gov
The relationship between cholesterol epoxides and cancer has been a focus of research for decades. researchgate.netbohrium.com While early theories posited that they might be carcinogenic, studies in rodents did not confirm this, ruling out a potent, direct carcinogenic effect. researchgate.netbohrium.com
More recent preclinical research has uncovered a significant anti-tumor role for these molecules, particularly in hematologic malignancies. mdpi.com
Anti-Myeloma Activity: Both 5,6α-EC and 5,6β-EC exhibit potent anti-tumor activity in vitro against human multiple myeloma cell lines and ex vivo in malignant plasma cells isolated from myeloma patients. mdpi.com
Synergistic Effects: When used in combination, the 5,6α-EC and 5,6β-EC isomers demonstrated a synergistic cytotoxic effect on myeloma cells, highlighting a potential therapeutic strategy. mdpi.com
Enzymatic Regulation as a Target: The enzyme responsible for metabolizing these epoxides, cholesterol-5,6-epoxide hydrolase (ChEH), has emerged as a therapeutic target. nih.govovid.com ChEH is inhibited by drugs like tamoxifen. bohrium.com The inhibition of ChEH leads to the accumulation of 5,6-ECs, and this accumulation is believed to contribute to the anti-cancer and cell-differentiating effects of the therapy. bohrium.comnih.govovid.com This suggests that the epoxides themselves are the active agents mediating the therapeutic effect.
These findings position cholesterol-5,6-epoxides not as drivers of cancer, but as potential endogenous anti-cancer molecules whose levels can be modulated for therapeutic benefit.
Advanced Analytical Methodologies for Diepoxycholesterol Research
Spectrometric Approaches for Identification, Detection, and Quantification
Spectrometry-based methods are foundational in diepoxycholesterol research, offering high sensitivity and specificity for both qualitative and quantitative analyses.
LC-MS and GC-MS are powerful platforms for the comprehensive analysis of sterols within the broader context of metabolomics and lipidomics. The structural similarity of oxysterols presents a significant analytical challenge, requiring high-resolution techniques for accurate detection and quantification. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) has become a preferred method for oxysterol analysis due to its high sensitivity and applicability to non-volatile compounds without the need for derivatization. frontiersin.orglabrulez.com Tandem mass spectrometry (MS/MS) enhances specificity, allowing for the reliable quantification of low-abundance sterols in complex matrices like plasma, cells, and tissues. nih.govnih.gov The typical workflow involves an initial lipid extraction from the biological sample, often using a modified Bligh/Dyer procedure or solid-phase extraction (SPE), followed by chromatographic separation and mass spectrometric detection. nih.govaston.ac.uklipidmaps.org
Separation is commonly achieved using reverse-phase (RP) chromatography with a C18 column and a gradient elution of solvents such as methanol, acetonitrile, and water, often containing an additive like ammonium (B1175870) acetate (B1210297) to improve ionization. nih.govlipidmaps.org For detection, electrospray ionization (ESI) in positive ion mode is frequently used, coupled with selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to track specific precursor-to-product ion transitions, ensuring high selectivity and sensitivity. nih.govnih.govmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and well-established technique for sterol analysis, prized for its exceptional chromatographic resolving power, especially for isomers. mdpi.comresearchgate.net A key limitation is that it is suitable only for volatile and thermally stable compounds; therefore, non-volatile molecules like this compound require chemical derivatization to increase their volatility prior to analysis. nih.govnih.gov This extra step, however, can yield highly informative mass spectra upon electron ionization, facilitating structural elucidation. mdpi.com GC-MS has been shown to be superior in some cases for resolving isomeric oxysterols that may be difficult to separate using LC-based methods. nih.gov
Table 1: Comparison of LC-MS and GC-MS Parameters for Oxysterol Analysis This interactive table summarizes typical parameters for analyzing oxysterols, which are applicable to this compound research.
| Parameter | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
|---|---|---|
| Sample Prep | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). nih.govaston.ac.uk | LLE followed by chemical derivatization (e.g., silylation). nih.govnih.gov |
| Derivatization | Not typically required. frontiersin.org | Required to increase volatility. nih.gov |
| Chromatography | Reverse-phase (e.g., C18 column) with gradient elution. nih.govlipidmaps.org | Capillary column (e.g., BPX5) with temperature programming. nih.gov |
| Ionization | Electrospray Ionization (ESI) or APCI. frontiersin.orgnih.gov | Electron Ionization (EI). mdpi.com |
| Detection | Tandem MS (MS/MS) using Multiple Reaction Monitoring (MRM). nih.govmdpi.com | Full scan for identification or Selected Ion Monitoring (SIM) for quantification. mdpi.com |
| Advantages | High sensitivity, suitable for non-volatile compounds, less sample preparation. nih.govlabrulez.com | Excellent isomer separation, robust, informative mass spectra. mdpi.comnih.gov |
| Limitations | Isomer separation can be challenging. nih.gov | Requires derivatization, potential for thermal degradation. nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for the de novo structural elucidation of organic molecules, including complex sterols like this compound. hyphadiscovery.comresearchgate.net While MS techniques provide information on mass and fragmentation, NMR offers a complete picture of the molecular architecture, including stereochemistry, which is crucial for determining the spatial orientation of the epoxide rings. hyphadiscovery.com NMR is often used to confirm structures that may have been incorrectly assigned based on MS/MS fragmentation patterns alone. hyphadiscovery.com
The standard suite of NMR experiments for structural analysis includes:
1D NMR: Proton (¹H) and Carbon-13 (¹³C) spectra provide fundamental information about the chemical environment of each nucleus. nih.gov
2D NMR:
COSY (Correlation Spectroscopy): Identifies proton-proton spin couplings, revealing which protons are adjacent in the molecule. slideshare.net
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. hyphadiscovery.com
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, helping to piece together the carbon skeleton. hyphadiscovery.com
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons, which is vital for determining the relative stereochemistry of the molecule. researchgate.net
Modern NMR instruments equipped with cryoprobes allow for the acquisition of full structural datasets from very small amounts of purified material, often in the range of 10-30 micrograms. hyphadiscovery.com
Table 2: NMR Experiments for the Structural Elucidation of this compound This interactive table outlines the purpose of common NMR experiments in determining the structure of a complex sterol.
| NMR Experiment | Information Provided | Purpose in this compound Analysis |
|---|---|---|
| ¹H NMR | Number, environment, and coupling of hydrogen atoms. nih.gov | Identify and assign signals for all protons in the sterol backbone and side chain. |
| ¹³C NMR | Number and electronic environment of carbon atoms. nih.gov | Determine the total number of carbons and identify the chemical shifts for the epoxide carbons. |
| COSY | Shows ¹H-¹H correlations through bonds (typically 2-3 bonds). slideshare.net | Establish the connectivity of protons within the ring system and the alkyl side chain. |
| HSQC | Shows direct ¹H-¹³C correlations (one bond). hyphadiscovery.com | Assign each proton to its directly attached carbon atom. |
| HMBC | Shows long-range ¹H-¹³C correlations (2-4 bonds). hyphadiscovery.com | Connect molecular fragments and confirm the overall carbon framework. |
| NOESY/ROESY | Shows ¹H-¹H correlations through space. hyphadiscovery.comresearchgate.net | Determine the stereochemical orientation of the epoxide rings and other chiral centers. |
Chromatographic Techniques for Separation and Purification of this compound from Biological Matrices
Chromatography is indispensable for isolating this compound from the complex lipid mixtures found in biological samples, a critical step for subsequent structural and functional studies. nih.govmdpi.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique used for both the analysis and purification of sterols. nih.govknauer.net The process typically begins at the analytical scale to develop an effective separation method, which is then scaled up for preparative purification. researchgate.net
Analytical HPLC: This is used to resolve the components of a mixture, identify the peak corresponding to this compound, and assess its purity. nih.gov Reversed-phase columns (e.g., C18) are most common, providing excellent separation of structurally related sterols based on their hydrophobicity. nih.gov Slow solvent gradients are often employed to achieve high resolution. nih.gov
Preparative HPLC: Once an analytical method is optimized, it can be scaled up to isolate larger quantities of the target compound. knauer.netchromatographyonline.com This involves using a column with a larger diameter and particle size, a higher mobile phase flow rate, and injecting a much larger sample volume. nih.govresearchgate.net Fractions are collected as they elute from the column, guided by a detector (typically UV and/or MS), and those containing the pure compound are pooled. nih.govchromatographyonline.com This approach is essential for obtaining the milligram quantities of pure this compound needed for NMR analysis and functional assays. nih.gov
Table 3: Comparison of Analytical and Preparative HPLC for this compound Purification This interactive table highlights the key differences between analytical and preparative HPLC applications.
| Feature | Analytical HPLC | Preparative HPLC |
|---|---|---|
| Goal | Separation, identification, quantification, purity check. | Isolation and purification of a target compound. researchgate.net |
| Column I.D. | Typically 2.1 - 4.6 mm. nih.gov | Typically >10 mm. nih.govresearchgate.net |
| Sample Load | Micrograms (µg). | Milligrams (mg) to grams (g). nih.gov |
| Flow Rate | Low (e.g., 0.5 - 2 mL/min). | High (e.g., 20 - 100 mL/min). chromatographyonline.com |
| Fractions | Not typically collected. | Collected for recovery of pure substance. chromatographyonline.com |
| Outcome | Chromatogram showing sample complexity. | Purified compound for further experiments. |
As with GC-MS, the use of Gas Chromatography (GC) for the preparative or analytical separation of this compound hinges on its conversion to a volatile derivative. nih.gov While less common for purification than HPLC, analytical GC provides unparalleled resolution for separating complex mixtures of isomers. mdpi.com
The hydroxyl groups on a sterol molecule are typically targeted for derivatization. For this compound, this would apply to the C3-hydroxyl group. The most common method is silylation, which replaces the active proton of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, creating a less polar, more volatile, and more thermally stable compound suitable for GC analysis. nih.gov
Table 4: Common Derivatization Reagents for GC Analysis of Sterols This interactive table lists reagents used to create volatile derivatives of sterols for GC analysis.
| Reagent Name | Abbreviation | Derivative Formed |
|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ether |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) ether |
| Pyridine | - | Used as a catalyst/solvent in derivatization reactions. nih.gov |
Radiochemical Assays for Precise Ligand-Receptor Binding and Functional Studies
Radiochemical assays are the gold standard for studying the interactions between a ligand and its receptor, providing quantitative data on binding affinity and receptor density. nih.govsci-hub.se To investigate the biological targets of this compound, a radiolabeled version (e.g., containing tritium (B154650) ³H or iodine ¹²⁵I) would be synthesized. nih.gov
These assays are simple in principle: the radiolabeled this compound is incubated with a biological preparation containing the putative receptor (e.g., cell membranes or tissue homogenates). sci-hub.se After reaching equilibrium, the bound radioligand is separated from the unbound, typically by rapid filtration, and the amount of radioactivity bound to the receptor is measured. nih.gov
Key types of radioligand binding assays include:
Saturation Assays: Increasing concentrations of the radioligand are incubated with the receptor preparation. Analysis of the results yields the maximum number of binding sites (Bmax) and the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity for the receptor. nih.gov
Competition Assays: A fixed concentration of radiolabeled this compound is incubated with the receptor in the presence of increasing concentrations of an unlabeled competitor compound. nih.gov This allows for the determination of the affinity (Ki) of unlabeled ligands (including other sterols or potential drugs) for the same binding site.
Kinetic Assays: These measure the rates of association (kon) and dissociation (koff) of the radioligand with its receptor, providing an alternative method to calculate the Kd (koff/kon). nih.gov
A critical component of these assays is the determination of non-specific binding (NSB), which is the binding of the radioligand to non-receptor components. revvity.com NSB is measured in parallel incubations that include a high concentration of an unlabeled ligand to saturate the specific receptor sites. sci-hub.se Specific binding is then calculated by subtracting the non-specific binding from the total binding. revvity.com
Table 5: Parameters Derived from Radiochemical Binding Assays This interactive table summarizes the key quantitative outputs from different types of radioligand binding experiments.
| Assay Type | Key Parameters Measured | Description |
|---|---|---|
| Saturation | Kd (Equilibrium Dissociation Constant) | Concentration of radioligand that occupies 50% of the receptors at equilibrium; a measure of affinity. nih.gov |
| Bmax (Maximum Receptor Density) | Total concentration of receptors in the sample. nih.gov | |
| Competition | IC50 (Inhibitory Concentration 50%) | Concentration of an unlabeled competitor that displaces 50% of the specific binding of the radioligand. |
| Ki (Inhibition Constant) | The equilibrium dissociation constant for the unlabeled competitor ligand, calculated from the IC50. | |
| Kinetics | kon (Association Rate Constant) | The rate at which the radioligand binds to the receptor. nih.gov |
| koff (Dissociation Rate Constant) | The rate at which the radioligand dissociates from the receptor. nih.gov |
In Situ and Imaging Techniques for Cellular Localization and Distribution Analysis
The precise localization of this compound within cellular and subcellular compartments is critical to understanding its mechanisms of action and its role in pathophysiology. While direct in situ imaging and localization studies focused exclusively on this compound are not extensively reported in the scientific literature, the advanced analytical methodologies developed for cholesterol and other oxysterols provide a robust framework for its investigation. These techniques, primarily based on fluorescence microscopy and mass spectrometry imaging, offer the potential to map the distribution of this compound with high spatial resolution.
Methodologies for visualizing the distribution of cholesterol and its derivatives largely fall into two categories: those employing fluorescent probes and those utilizing label-free mass spectrometry techniques.
Fluorescently-labeled analogs of cholesterol have been instrumental in tracking its movement and localization in living cells. nih.gov Probes such as dehydroergosterol (B162513) (DHE) and BODIPY-cholesterol are used to study cholesterol trafficking, but the development of a specific fluorescent analog of this compound would be necessary for its direct visualization. nih.govjfda-online.com Such an analog could be synthesized and introduced to cells to monitor its uptake and distribution using advanced microscopy techniques like confocal microscopy and super-resolution microscopy. These methods allow for the three-dimensional visualization of molecules within cellular organelles. mdpi.commdpi.com
Mass spectrometry imaging (MSI) has emerged as a powerful tool for the label-free mapping of biomolecules, including lipids and sterols, directly in tissue sections and even at the single-cell level. nih.govnih.govmdpi.com Techniques such as Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) and Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging can provide detailed information on the spatial distribution of specific molecules without the need for a fluorescent tag. nih.govnih.gov While these methods have been successfully applied to cholesterol and its precursors, their specific application to generate images of this compound distribution is an area for future research. nih.govnih.gov These techniques can achieve spatial resolutions down to the micrometer and even sub-micrometer scale, making them suitable for subcellular analysis. biorxiv.org
Given the limited direct imaging data for this compound, its distribution is often inferred from studies on its metabolic precursor, cholesterol-5,6-epoxide. The enzyme responsible for the hydration of cholesterol-5,6-epoxide, cholesterol-5,6-epoxide hydrolase, has been localized primarily to the endoplasmic reticulum. nih.govnih.gov This suggests that the formation of cholestane-3β,5α,6β-triol from cholesterol-5,6-epoxide, and by extension the potential presence of this compound, is likely to be concentrated in this organelle.
Studies involving cellular fractionation followed by mass spectrometry have provided quantitative data on the subcellular distribution of cholesterol epoxides. These analyses, while not providing a direct image, offer valuable information on the enrichment of these compounds in different cellular compartments.
Table 5.4.1: Subcellular Distribution of Cholesterol-5,6-epoxide
| Cellular Fraction | Method | Key Findings on Cholesterol-5,6-epoxide Distribution |
| Endoplasmic Reticulum | Subcellular Fractionation & Enzyme Assays | Highest total and specific activities of cholesterol-5,6-epoxide hydrolase, the enzyme that metabolizes cholesterol-5,6-epoxide, are found in the endoplasmic reticulum. nih.gov |
| Liver Microsomes | Subcellular Fractionation & Enzyme Assays | Liver microsomes show the highest specific activity of cholesterol-5,6-epoxide hydrolase compared to other tissues. nih.gov |
| Multiple Myeloma Cells | Cell Viability and Apoptosis Assays | Exogenously added cholesterol-5,6-epoxides induce apoptosis and cell death in a dose-dependent manner, indicating interaction at the cellular level. mdpi.com |
Research Methodologies and Experimental Models in Diepoxycholesterol Studies
In Vitro Cell Culture Systems
In vitro models are fundamental for studying the direct cellular and molecular effects of diepoxycholesterol in a controlled environment. These systems include both primary cells isolated directly from tissues and established, immortalized cell lines.
Primary cells, although having a finite lifespan in culture, offer a model that closely mimics the physiological state of cells in a living organism. nih.gov Their use in this compound research is crucial for understanding its impact on fundamental cellular processes in non-transformed cells.
Primary Immune Cells: The effects of this compound isomers have been studied using primary malignant immune cells. For instance, research on CD138+ malignant plasma cells isolated from myeloma patients has demonstrated the pro-apoptotic and anti-tumor activities of both 5,6 α- and 5,6 β-epoxycholesterol. mdpi.com
Macrophages: Primary macrophages, such as bone marrow-derived macrophages (BMDMs), are extensively used to study lipid metabolism and inflammatory responses, key areas where oxysterols are implicated. nih.govnih.gov While direct studies on this compound are building, models using related oxysterols like 25-hydroxycholesterol (B127956) show that macrophages are used to investigate impacts on cholesterol esterification and the activation of cellular stress responses. nih.gov Transcriptome analysis of primary macrophages loaded with modified LDL, a source of various oxysterols, helps identify changes in the expression of genes involved in the immune response. nih.gov
Hepatocytes: Primary human hepatocytes are considered the gold standard for studying liver function, including cholesterol homeostasis and drug metabolism. nih.govyoutube.com These cells are used to model the liver's role in processing cholesterol and its metabolites. nih.gov They possess intact metabolic pathways, including phase I, II, and III enzymes and key nuclear receptors, making them ideal for investigating the metabolic fate of this compound. youtube.com
Established cell lines offer the advantage of being immortal, providing a consistent and reproducible system for high-throughput screening and mechanistic studies. nih.gov They are particularly valuable in cancer research and for assays that measure the activity of specific signaling pathways.
Cancer Cell Lines: A variety of cancer cell lines have been employed to investigate the cytotoxic and anti-proliferative effects of this compound and other oxysterols. For example, the human myeloma cell lines JJN3 and U266 were instrumental in showing that 5,6-epoxycholesterol (B1239861) isomers decrease cell viability in a dose-dependent manner. mdpi.com The human promonocytic leukemia cell line U937 was used to demonstrate the cytotoxic effects of the 5,6 β-EC isomer. mdpi.com In the context of breast cancer, cell lines such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative) are used to study how cholesterol and its metabolites influence cancer cell invasion and cytotoxicity. ucl.ac.benih.gov
Reporter Gene Assays: These assays are used to determine if a compound activates specific transcription factors and their associated signaling pathways. crct-inserm.fr For instance, to study whether the effects of an oxysterol are mediated by nuclear receptors like Liver-X-Receptors (LXR) or estrogen receptors (ER), cells can be transfected with a plasmid containing a reporter gene (e.g., luciferase) linked to a promoter sequence that is responsive to these receptors. nih.gov Studies on the related oxysterol 27-hydroxycholesterol (B1664032) in colon cancer cell lines (Caco2 and SW620) have used this approach to determine that its anti-proliferative effects are independent of LXR and ER activation in that specific context. nih.gov
Table 1: Examples of In Vitro Cell Models in Oxysterol Research
| Model Type | Specific Model | Research Focus | Findings | Citation(s) |
|---|---|---|---|---|
| Primary Cells | CD138+ Myeloma Cells | Anti-tumor activity | 5,6-epoxycholesterol isomers induce cell death. | mdpi.com |
| Primary Macrophages | Immune response, Lipid metabolism | Cholesterol loading alters gene expression related to inflammation. | nih.gov | |
| Primary Hepatocytes | Cholesterol homeostasis | Provide a functional model of human lipid metabolism for drug screening. | nih.govyoutube.com | |
| Established Cell Lines | JJN3, U266 (Myeloma) | Cytotoxicity | 5,6-epoxycholesterol isomers decrease cell viability. | mdpi.com |
| U937 (Leukemia) | Cytotoxicity | 5,6 β-epoxycholesterol isomer is cytotoxic. | mdpi.com | |
| MCF-7, MDA-MB-231 (Breast Cancer) | Cell invasion, Cytotoxicity | Cholesterol distribution affects invasion; oxysterols can be cytotoxic. | ucl.ac.benih.gov | |
| Caco2, SW620 (Colon Cancer) | Cell proliferation, Signaling | Related oxysterols can reduce cell proliferation. | nih.gov |
In Vivo Preclinical Animal Models for Mechanistic Research (excluding human trials)
In vivo animal models are indispensable for understanding the complex physiological and pathological effects of this compound in a whole-organism context, which cannot be fully replicated in vitro. nih.gov
Genetically engineered mouse models (GEMMs) allow researchers to study the function of specific genes by deleting (knockout) or overexpressing (transgenic) them. nih.gov These models are critical for validating the targets of this compound identified in vitro.
LXR Knockout Mice: Since oxysterols are known ligands for Liver X Receptors (LXRα and LXRβ), LXR knockout mice are invaluable. Studies using LXRα-deficient (LXRα-/-) mice have been conducted to specifically assess the role of LXRβ in regulating genes involved in cholesterol metabolism and transport, like ABCA1 and SREBP-1c. nih.gov By treating these mice with pan-LXR agonists, researchers can parse the specific contributions of each receptor subtype, finding that LXRβ activation can favorably increase HDL cholesterol without the significant increase in liver triglycerides associated with LXRα activation. nih.gov
Atherosclerosis-Prone Models: The most common genetically modified models for atherosclerosis research are mice deficient in Apolipoprotein E (ApoE-/-) or the LDL-receptor (LDLR-/-). nih.govnih.gov These mice spontaneously develop or are highly susceptible to diet-induced hypercholesterolemia and atherosclerotic plaques, making them the standard platform to test the in vivo impact of compounds like this compound on cardiovascular disease. nih.govnih.gov Combining these models with LXR knockouts (e.g., Ldlr−/−/Lxrα−/− mice) allows for detailed mechanistic studies into how LXR signaling influences the development of atherosclerosis. nih.gov
These models involve modifying the animals' diet or using other methods to induce a disease state that mimics human pathology, providing a context to study the role of this compound.
Diet-Induced Atherosclerosis: Feeding genetically susceptible animals, such as LDLR-/- mice, a high-fat, high-cholesterol "Western-type" diet is a standard method to accelerate the development of atherosclerosis. nih.govresearchgate.net This approach creates a disease environment rich in various cholesterol oxidation products, including this compound, allowing for the study of its contribution to plaque formation and progression.
Carcinogenicity Studies: Early investigations into the safety of this compound involved administering the compound to rodents to assess its potential to cause cancer. These foundational studies failed to demonstrate potent carcinogenicity for 5,6-ECs, providing important initial toxicological data. researchgate.netnih.gov
Hepatic Steatosis Models: To study diseases like nonalcoholic fatty liver disease (NAFLD), models such as hepatocyte-specific CD36 knockout mice are fed a high-fat diet. This induces excessive lipid accumulation (steatosis) in the liver of control mice, providing a system to investigate how compounds might influence this process. nih.gov
Table 2: Examples of In Vivo Animal Models in Oxysterol-Related Research
| Model Type | Specific Model | Research Application | Key Insights | Citation(s) |
|---|---|---|---|---|
| Genetically Engineered | LXRα Knockout (LXRα-/-) Mice | Dissecting LXR isoform function | Allows specific study of LXRβ's role in cholesterol metabolism. | nih.gov |
| LDLR Knockout (LDLR-/-) Mice | Atherosclerosis research | Standard model for diet-induced atherosclerosis to test therapeutics. | nih.govnih.gov | |
| Apolipoprotein E Knockout (ApoE-/-) Mice | Atherosclerosis research | Develop spontaneous atherosclerosis, robust model for atherogenesis. | nih.govnih.gov | |
| Diet/Disease Induced | Rodents on Western Diet | Inducing hypercholesterolemia | Creates a disease context to study the effects of cholesterol metabolites. | researchgate.net |
| Rodent Carcinogenicity Models | Toxicological assessment | Early studies showed 5,6-ECs lacked potent carcinogenic activity. | researchgate.netnih.gov |
Molecular Biology Techniques for Gene Expression Analysis
To understand how this compound alters cell function, researchers use a range of molecular biology techniques to measure changes in gene expression. These methods can provide a global view of all affected genes or focus on specific targets.
Microarray Analysis: This technique allows for the simultaneous measurement of the expression levels of thousands of genes. It has been used to conduct large-scale gene expression analysis of macrophages treated with oxidized LDL (a source of this compound) to identify novel molecular components involved in the cellular response to cholesterol loading. nih.gov Similarly, microarrays have been used to analyze the transcriptomic effects of other oxysterols on macrophages, revealing the activation of integrated stress response pathways. nih.gov
RNA-Sequencing (RNA-Seq): As a more modern and comprehensive technology, RNA-Seq provides a highly sensitive and quantitative profile of the entire transcriptome. It can be used to compare gene expression between control and this compound-treated cells or tissues to discover all affected genes and pathways with great precision. plos.org
Reverse Transcription Polymerase Chain Reaction (RT-PCR): Often used in its quantitative form (qPCR), this technique is the gold standard for validating the results from microarray or RNA-Seq experiments. It is a highly sensitive method used to accurately quantify the expression of a specific, targeted set of genes. nih.govnih.gov For example, after a microarray study suggests that this compound upregulates a particular gene, qPCR would be used to confirm and precisely measure the magnitude of this change.
Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Target Gene Expression
Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) is a cornerstone technique for analyzing the expression of specific genes targeted by this compound. This method is considered the "gold standard" for the quantitative analysis of mRNA due to its high sensitivity, specificity, and broad dynamic range. researchgate.netresearchgate.netmdpi.com In the context of this compound research, RT-qPCR is employed to measure the induction of LXR target genes, which are pivotal in cholesterol homeostasis and lipid metabolism.
The process begins with the isolation of total RNA from cells or tissues that have been treated with this compound. This RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as the template for the PCR amplification. nih.govnih.gov The qPCR reaction includes specific primers that target the genes of interest, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), and sterol regulatory element-binding protein 1c (SREBP-1c), all of which are well-established LXR-responsive genes. nih.gov The amplification of DNA is monitored in real-time using fluorescent dyes like SYBR Green or probe-based systems. researchgate.net
By measuring the cycle threshold (Ct) value, researchers can determine the initial amount of target mRNA. Data are typically normalized to the expression of a stable housekeeping gene to correct for variations in RNA quantity and quality. nih.gov Studies on similar LXR agonists, such as 27-hydroxycholesterol (27OHChol), have demonstrated a significant increase in the mRNA levels of LXRα, ABCA1, and ABCG1 upon treatment. nih.gov It is anticipated that this compound would elicit a comparable response, and the findings can be presented in a tabular format to show the fold change in gene expression relative to a vehicle control.
Table 1: Representative RT-qPCR Data for LXR Target Gene Expression This table is interactive and represents hypothetical data based on typical results for LXR agonists.
| Target Gene | Fold Change (vs. Vehicle) | p-value |
|---|---|---|
| LXRα | 2.5 | <0.05 |
| ABCA1 | 4.8 | <0.01 |
| ABCG1 | 3.2 | <0.01 |
| SREBP-1c | 2.1 | <0.05 |
RNA Sequencing and Microarray Analysis for Transcriptomic Profiling
To obtain a comprehensive, genome-wide view of the transcriptional changes induced by this compound, researchers utilize high-throughput techniques like RNA Sequencing (RNA-Seq) and microarray analysis. researchgate.net These methods allow for the simultaneous measurement of the expression levels of thousands of genes, providing a broad "transcriptomic profile." nih.gov
RNA Sequencing (RNA-Seq) is a powerful technology that involves the direct sequencing of all RNA molecules in a sample. frontiersin.org This technique offers several advantages over microarrays, including a wider dynamic range for detection, the ability to identify novel transcripts and splice variants, and the avoidance of technical issues related to probe performance like cross-hybridization. frontiersin.orgnih.gov In a typical RNA-Seq experiment to study this compound, mRNA is enriched from total RNA, fragmented, and converted to a cDNA library, which is then sequenced using a high-throughput platform. frontiersin.org The resulting sequence reads are aligned to a reference genome to quantify the expression level of each gene.
Microarray analysis , while an older technology, is still widely used and involves hybridizing labeled cDNA to a chip containing a predefined set of oligonucleotide probes. nih.gov The fluorescence intensity of each probe corresponds to the expression level of its target gene.
Both techniques provide extensive datasets that can reveal entire biological pathways modulated by this compound, not just the primary LXR target genes. For instance, a transcriptomic analysis could uncover effects on inflammatory pathways or other metabolic processes. nih.gov While RNA-Seq is often considered superior, both platforms have been shown to produce highly correlated gene expression profiles. frontiersin.orgnih.gov The choice between them may depend on factors such as cost, the specific research question, and the availability of established data analysis pipelines. frontiersin.org
Protein-Ligand Interaction and Structural Biology Methodologies
Understanding the direct interaction between this compound and its protein targets, primarily LXR, is fundamental. This involves characterizing the binding affinity and potency of the interaction, as well as elucidating the three-dimensional structure of the resulting complex.
Receptor Binding Assays for Affinity and Potency Determination
Receptor binding assays are essential for quantifying the affinity and potency of this compound for its target receptors, LXRα and LXRβ. These assays directly measure the interaction between the ligand and the receptor's ligand-binding domain (LBD). nih.gov
Binding affinity is typically determined through competition binding assays. nih.gov In this setup, a radiolabeled LXR agonist with known high affinity is incubated with the LXR LBD in the presence of varying concentrations of unlabeled this compound. By measuring the displacement of the radiolabeled ligand, the inhibitory constant (Ki) of this compound can be calculated. The Ki value represents the concentration of the ligand required to occupy 50% of the receptors and is an inverse measure of binding affinity. For other LXR ligands, these affinities are often in the nanomolar range. nih.govnih.gov
Potency , on the other hand, is a measure of the functional response elicited by the ligand and is often determined using a reporter gene assay. nih.gov In this assay, cells are transfected with a construct containing the LXR LBD fused to a DNA-binding domain (like Gal4) and a reporter gene (like luciferase) under the control of a corresponding response element. Treatment with this compound activates the receptor, leading to the expression of the reporter gene. The half-maximal effective concentration (EC50) is the concentration of this compound that produces 50% of the maximal response and is a measure of its potency. These values are often expressed as pEC50 (the negative logarithm of the EC50). nih.gov
Table 2: Representative Binding and Potency Data for this compound This table is interactive and represents hypothetical data based on typical results for LXR ligands.
| Receptor | Binding Affinity (Ki, nM) | Potency (pEC50) |
|---|---|---|
| LXRα | 150 | 6.8 |
| LXRβ | 95 | 7.0 |
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for LXR-Diepoxycholesterol Complex Structure Elucidation
Determining the high-resolution three-dimensional structure of the LXR-diepoxycholesterol complex is crucial for understanding the molecular basis of its activity. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the two primary techniques for this purpose. nih.gov
X-ray crystallography has historically been the dominant method in structural biology. It requires the formation of a well-ordered crystal of the LXR LBD in complex with this compound. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which an atomic-resolution model of the protein-ligand complex can be built. nih.gov Crystal structures of LXRα complexed with other agonists have revealed that the ligand-binding pocket is anchored by key amino acid residues. For instance, the hydroxyl group of agonists often forms hydrogen bonds with residues such as Histidine 421 and Tryptophan 443, which are critical for ligand-induced activation. researchgate.net It is highly probable that this compound, being an oxysterol, would adopt a similar binding mode.
Cryo-EM is a rapidly advancing technique that is particularly useful for large, flexible, or difficult-to-crystallize complexes. nih.gov In cryo-EM, the sample is flash-frozen in a thin layer of vitreous ice, and thousands of images of individual particles are captured with an electron microscope. These images are then computationally averaged and reconstructed to generate a 3D density map. While historically lower in resolution than crystallography, recent technological advances have enabled cryo-EM to achieve near-atomic resolution for many proteins. nih.gov These two methods are often complementary, with crystallographic structures of individual domains being docked into lower-resolution cryo-EM maps of larger assemblies.
Molecular Dynamics Simulations and Computational Modeling of this compound-Receptor Interactions
Molecular dynamics (MD) simulations and computational modeling provide powerful tools to study the dynamic nature of the interaction between this compound and LXR. These computational methods complement experimental data by offering insights into the flexibility of the receptor, the stability of the ligand binding, and the pathways of allosteric communication within the protein. mdpi.com
MD simulations use classical mechanics to simulate the movements of atoms in the protein-ligand complex over time. Starting with a structural model of the LXR-diepoxycholesterol complex (which could be derived from crystallography or homology modeling), the simulation calculates the forces between atoms and tracks their trajectories. This allows researchers to observe how the ligand settles into the binding pocket, the conformational changes it induces in the receptor, and the network of interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. Such simulations have been used to study the interaction of cholesterol with other receptors, revealing dynamic "hot-spots" of interaction rather than static binding sites.
Computational modeling encompasses a broader range of techniques, including molecular docking, which predicts the preferred binding orientation of a ligand to a receptor. These models can be used to generate initial structures for MD simulations or to screen virtual libraries of compounds. By calculating the binding free energy, these computational approaches can also estimate the affinity of the ligand for the receptor, providing a theoretical counterpart to experimental binding assays. For LXR, computational studies have been instrumental in identifying allosteric communication pathways between the ligand-binding pocket and the coactivator binding site, which is crucial for transcriptional activation.
Future Directions and Emerging Research Avenues for Diepoxycholesterol
Exploration of Novel Diepoxycholesterol-Interacting Proteins and Signaling Pathways Beyond LXRs
While LXRs are established receptors for some oxysterols, it is increasingly clear that the biological activities of these lipids are not mediated exclusively through LXR activation. A critical future direction is the identification of novel protein targets for this compound. Research on other oxysterols provides a compelling precedent; for instance, 20(S)-hydroxycholesterol has been shown to act as an allosteric activator of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway. nih.govnih.gov Furthermore, certain oxysterols can modulate the activity of G-protein coupled receptors (GPCRs), such as the Epstein-Barr virus-induced gene 2 (EBI2), which is activated by 7α,25-dihydroxycholesterol. nih.gov
Future investigations should focus on systematically identifying the direct binding partners of this compound. Unbiased proteomic approaches, such as affinity purification-mass spectrometry using a tagged this compound molecule as bait, could uncover novel receptors, enzymes, and transport proteins. Additionally, exploring its impact on major signaling cascades, including those regulated by protein kinases like MAPK and Akt/PKB, will be crucial to understanding its full spectrum of cellular effects. nih.gov
Table 1: Potential Non-LXR Interacting Partners and Pathways for this compound
| Protein/Pathway Class | Example from Other Oxysterols | Proposed Research for this compound |
| G-Protein Coupled Receptors (GPCRs) | EBI2 (activated by 7α,25-dihydroxycholesterol) | Screen this compound against a panel of orphan and known GPCRs to identify novel signaling interactions. |
| Hedgehog Signaling Pathway | Smoothened (SMO) (activated by 20(S)-hydroxycholesterol) | Investigate if this compound can modulate Hedgehog signaling, which is crucial in development and cancer. |
| Protein Kinase Cascades | MAPK, Akt/PKB (implicated in oxysterol-induced cell death) | Analyze the phosphorylation status of key kinases in cells treated with this compound to map its influence on downstream signaling. |
| Ion Channels | (Various) | Assess the ability of this compound to directly modulate the activity of various ion channels, impacting cellular excitability and homeostasis. |
Elucidation of the Interplay between this compound and Other Nuclear Receptors or Lipid-Sensing Systems
The concept of "nuclear receptor crosstalk" describes the complex interplay between different nuclear receptors and their signaling pathways, which can occur through the formation of atypical heterodimers or competition for co-regulators. nih.govmdpi.comtue.nl This is a fertile ground for understanding the nuanced roles of oxysterols. For example, specific oxysterols have been identified as ligands or modulators for receptors other than LXRs, including the Retinoic Acid Receptor-related Orphan Receptors (RORα and RORγ), the Farnesoid X Receptor (FXR), and the Estrogen Receptor (ER). nih.govnih.govichorlifesciences.com
A key research priority is to determine whether this compound exhibits similar promiscuity. It is plausible that it could act as an agonist, antagonist, or selective modulator for a range of nuclear receptors, thereby influencing a diverse set of genes involved in metabolism, inflammation, and development. Future studies should employ a battery of cell-based reporter assays for various nuclear receptors (e.g., FXR, RORs, PPARs, GR) to screen for potential activity. nih.govtue.nl Investigating its ability to influence the formation of "atypical" heterodimers could reveal novel mechanisms for gene regulation and provide new therapeutic targets. mdpi.comtue.nl
Advancements in High-Throughput Screening (HTS) Methodologies for this compound-Related Modulators
To translate the biological understanding of this compound into therapeutic opportunities, it is essential to identify molecules that can modulate its activity, synthesis, or degradation. High-throughput screening (HTS) provides the necessary platform for screening vast libraries of small molecules to find such modulators. mdpi.comnih.gov Modern HTS is not limited to simple binding assays but includes high-content screening (HCS), where automated microscopy and image analysis can quantify complex cellular phenotypes, such as protein translocation or morphological changes. mdpi.comwashu.edu
Future efforts should focus on developing robust and scalable HTS assays specifically for the this compound pathway. This could involve:
Target-Based Assays: Using a purified, identified receptor of this compound to screen for competitive inhibitors.
Cell-Based Reporter Assays: Engineering cell lines with a reporter gene (e.g., luciferase) under the control of a this compound-responsive promoter to screen for agonists and antagonists. mdpi.com
Phenotypic Screens: Utilizing HCS to identify compounds that replicate or reverse the specific cellular effects of this compound, such as changes in lipid droplet formation, cell viability, or the expression of a key downstream protein.
Click-Chemistry Based Platforms: Developing assays using click-chemistry to screen for inhibitors of enzymes involved in this compound synthesis or modification, similar to approaches used for other lipid modifications. nih.gov
These screening platforms will be instrumental in discovering chemical probes to further study this compound biology and to identify lead compounds for drug development. nih.gov
Development of Advanced In Vitro and In Vivo Research Models for Complex this compound Studies
To accurately decipher the complex biological roles of this compound, researchers must move beyond traditional two-dimensional cell culture and simplistic animal models. frontiersin.org The development and application of advanced models that better recapitulate human physiology are paramount.
Advanced In Vitro Models:
3D Organoids: Patient-derived organoids, such as those from the liver, intestine, or even tumors, offer a three-dimensional architecture and cellular complexity that is far superior to monolayer cultures. mdpi.comnih.govmdpi.com These models can be used to study the tissue-specific effects of this compound on cell differentiation, function, and disease pathology.
Organ-on-a-Chip (Microphysiological Systems): These microfluidic devices allow for the co-culture of different cell types in a system that incorporates physiological flow. frontiersin.orgnih.govresearchgate.net A "liver-on-a-chip," for example, could be used to study the metabolism of this compound and its potential for drug-induced liver injury in a highly controlled, human-relevant environment. nih.gov
Advanced In Vivo Models:
Genetically Engineered Mouse Models: The use of mice with specific genes knocked out or knocked in (e.g., for enzymes suspected to be involved in this compound metabolism) will be crucial for defining its synthetic and catabolic pathways.
Specialized Disease Models: To study the role of this compound in specific pathologies, researchers should use more clinically relevant animal models, such as orthotopic patient-derived xenografts (PDX) for cancer research or diet-induced models for non-alcoholic steatohepatitis (NASH). ichorlifesciences.com
The integration of data from these advanced models will provide a more accurate and predictive understanding of how this compound functions in health and disease. nih.govpharma-iq.com
Table 2: Application of Advanced Models in this compound Research
| Model Type | Specific Example | Potential Application for this compound |
| 3D Organoids | Liver or Intestinal Organoids | Study the effect on metabolism, barrier function, and inflammation in a tissue-specific context. |
| Organ-on-a-Chip | Vascularized "Vessel-on-a-Chip" | Investigate the impact of this compound on endothelial cell function and atherosclerosis-related processes under physiological flow. frontiersin.org |
| Genetic In Vivo Models | CYP enzyme knockout mice | Identify the specific cytochrome P450 enzymes responsible for the formation and degradation of this compound. |
| Disease In Vivo Models | NASH or Atherosclerosis mouse models | Evaluate the therapeutic potential or pathological contribution of this compound in complex metabolic diseases. ichorlifesciences.com |
Application of Systems Biology and Multi-Omics Approaches for Integrated Understanding of this compound Biology
The biological impact of a signaling molecule like this compound is unlikely to be confined to a single linear pathway. A systems biology approach, which integrates data from multiple "omics" layers, is necessary for a holistic understanding. nih.govmdpi.commdpi.com By combining genomics, transcriptomics (gene expression), proteomics (protein levels), and lipidomics/metabolomics (lipid/metabolite profiles), researchers can construct a comprehensive map of the molecular changes induced by this compound. nih.govmdpi.com
Future research should systematically apply these techniques. For example, treating a relevant cell type (e.g., macrophages or hepatocytes) with this compound and subsequently performing a time-course multi-omics analysis could:
Reveal Novel Pathways: Identify unexpected changes in gene and protein expression networks that are not directly related to known oxysterol pathways. nih.gov
Identify Biomarkers: Uncover specific proteins or lipids whose levels change reliably in response to this compound, which could serve as biomarkers for its activity in vivo.
Construct Predictive Models: Use the integrated dataset to build computational models that can predict the cellular response to this compound under different conditions. mdpi.com
This unbiased, data-rich approach will be essential for moving beyond a one-receptor, one-ligand view and toward a comprehensive, systems-level understanding of this compound's role in biology. researchgate.netunil.ch
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Diepoxycholesterol, and how do reaction conditions influence epoxide group formation?
- Methodological Answer : this compound synthesis typically involves cholesterol epoxidation using oxidizing agents like m-chloroperbenzoic acid (mCPBA) under controlled temperatures (e.g., 0–25°C). Reaction conditions such as solvent polarity (e.g., dichloromethane vs. chloroform), stoichiometry, and reaction time must be optimized to minimize side products. Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm epoxide stereochemistry and mass spectrometry (MS) for molecular weight validation. Researchers should cross-reference synthetic protocols with purity assessments (HPLC) and stability tests under varying storage conditions .
Q. Which in vitro and in vivo models are commonly used to study this compound’s biological roles in lipid metabolism and inflammation?
- Methodological Answer : In vitro models include macrophage cell lines (e.g., RAW 264.7) treated with this compound to assess pro-inflammatory cytokine secretion (e.g., IL-6, TNF-α) via ELISA. For in vivo studies, ApoE⁻/⁻ mice fed high-fat diets are used to evaluate atherosclerotic plaque formation. Lipidomics (LC-MS/MS) and transcriptomics (RNA-seq) are critical for identifying pathway-specific effects. Researchers should validate findings using knockout models (e.g., LXRα/β⁻/⁻ mice) to isolate receptor-mediated mechanisms .
Advanced Research Questions
Q. How can researchers design experiments to resolve conflicting data on this compound’s pro-inflammatory vs. anti-inflammatory effects in different cellular contexts?
- Methodological Answer : Controlled variables such as cell type (primary vs. immortalized), this compound concentration (e.g., 1–50 µM), and exposure duration must be standardized. Dose-response curves and time-course experiments can identify threshold effects. Co-treatment with pathway inhibitors (e.g., NF-κB or PPARγ antagonists) helps dissect mechanistic contributions. Meta-analysis of published datasets using tools like RevMan can highlight contextual factors (e.g., oxidative stress levels) influencing contradictory outcomes .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical studies?
- Methodological Answer : Non-linear regression models (e.g., log-logistic or Hill equations) are suitable for dose-response data. For multi-group comparisons (e.g., control vs. treated cohorts), ANOVA with post-hoc Tukey tests minimizes Type I errors. Bayesian hierarchical models account for inter-study variability in meta-analyses. Power analysis (G*Power software) ensures adequate sample sizes to detect biologically relevant effect sizes (α = 0.05, power ≥80%) .
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate research questions on this compound’s interaction with cholesterol transport proteins?
- Methodological Answer :
- Feasible : Use molecular docking simulations (AutoDock Vina) to predict binding affinities with NPC1 or ABCA1 transporters.
- Interesting : Investigate this compound’s role in disrupting cholesterol efflux in foam cells.
- Novel : Explore epigenetic regulation (e.g., DNA methylation) of transport genes under this compound exposure.
- Ethical : Adhere to NIH guidelines for animal studies (IACUC approval).
- Relevant : Link findings to therapeutic strategies for atherosclerosis .
Q. What are the best practices for ensuring reproducibility in this compound studies, particularly in lipid oxidation assays?
- Methodological Answer : Standardize lipid extraction protocols (Folch method) and oxidation measurements (thiobarbituric acid reactive substances, TBARS). Include internal controls (e.g., oxidized LDL) and calibrate equipment (spectrophotometers) daily. Publish raw data and detailed protocols in supplementary materials to enable independent replication. Use blinded analysis to reduce observer bias .
Methodological Frameworks and Tools
- Data Contradiction Analysis : Apply Bradford Hill criteria (e.g., temporality, biological gradient) to assess causality in observational studies .
- Experimental Reproducibility : Follow ARRIVE 2.0 guidelines for preclinical reporting, including randomization, blinding, and sample-size justification .
- Literature Synthesis : Use PRISMA frameworks for systematic reviews to evaluate this compound’s role in oxidative stress pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
